Urovalidin - 78891-95-9

Urovalidin

Catalog Number: EVT-1543167
CAS Number: 78891-95-9
Molecular Formula: C25H25N9O4
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Urovalidin is a chemical compound of interest primarily in the field of medicinal chemistry and pharmacology. It is known for its potential therapeutic applications, particularly in treating urinary tract infections. Urovalidin has been classified as an antibiotic compound, and its efficacy against various pathogens makes it a subject of ongoing research.

Source

The compound is derived from natural sources, specifically from certain strains of bacteria that exhibit antibiotic properties. Research has indicated that Urovalidin can be isolated from microbial fermentation processes, which is a common method for obtaining bioactive compounds in pharmaceutical development.

Classification

Urovalidin belongs to the class of antibiotics, specifically targeting bacterial infections within the urinary tract. Its classification as an antibiotic places it alongside other well-known compounds used for similar therapeutic purposes.

Synthesis Analysis

Methods

The synthesis of Urovalidin typically involves microbial fermentation techniques. Researchers have focused on optimizing growth conditions for specific bacterial strains known to produce Urovalidin in significant quantities.

Technical Details:

  • Fermentation Conditions: Parameters such as temperature, pH, and nutrient availability are crucial for maximizing yield.
  • Isolation Techniques: After fermentation, various extraction methods such as solvent extraction or chromatography are employed to isolate Urovalidin from the fermentation broth.
Molecular Structure Analysis

Structure

Urovalidin has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed molecular formula and structural representation require advanced spectroscopic techniques for accurate determination.

Data

  • Molecular Formula: The precise molecular formula of Urovalidin is yet to be fully elucidated in the literature.
  • Structural Features: The compound exhibits features typical of antibiotic agents, including a heterocyclic ring structure that is essential for its interaction with bacterial enzymes.
Chemical Reactions Analysis

Reactions

Urovalidin participates in various chemical reactions that are critical for its antibacterial activity. These reactions often involve interactions with bacterial cell wall synthesis pathways or inhibition of protein synthesis.

Technical Details:

  • Mechanism of Action: Urovalidin may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Stability Studies: Research into the stability of Urovalidin under different pH and temperature conditions helps determine its shelf-life and effectiveness.
Mechanism of Action

Process

The mechanism by which Urovalidin exerts its antibacterial effects involves binding to specific targets within bacterial cells. This binding disrupts normal cellular functions, leading to cell death.

Data

  • Target Enzymes: Studies suggest that Urovalidin targets enzymes such as transpeptidases involved in peptidoglycan cross-linking.
  • Efficacy Studies: In vitro studies demonstrate significant antibacterial activity against common uropathogens, reinforcing its potential use in clinical settings.
Physical and Chemical Properties Analysis

Physical Properties

Urovalidin exhibits several physical properties that are relevant for its application:

  • Solubility: Soluble in polar solvents, which aids in its formulation as an injectable or oral medication.
  • Melting Point: Specific melting point data needs further investigation but is crucial for formulation stability.

Chemical Properties

The chemical properties include reactivity with various functional groups and stability under physiological conditions.

Relevant Data:

  • pH Stability Range: Research indicates that Urovalidin maintains stability across a wide pH range, which is beneficial for oral administration.
  • Chemical Stability Studies: Ongoing studies assess how Urovalidin reacts under different storage conditions.
Applications

Urovalidin's primary applications lie within the medical field, particularly in treating urinary tract infections caused by susceptible bacteria. Its potential use extends to:

  • Antibiotic Therapy: As part of combination therapies to enhance efficacy against resistant strains.
  • Research Applications: Investigated as a model compound in studies aimed at discovering new antibiotics or improving existing ones.
Introduction to Urovalidin

Pharmacological Definition and Chemical Classification

Urovalidin is a fixed-dose combination chemotherapeutic agent specifically formulated for urinary tract infections (UTIs). According to the MeSH Supplementary Concept Data, it contains 300 mg terizidone (a cycloserine derivative) and 50 mg phenazopyridine hydrochloride (an azo dye-based analgesic) in a 1:1 molecular complex . This dual-component structure enables both antimicrobial and symptomatic relief properties.

Chemically, Urovalidin is classified under:

  • Isoxazoles/Isoxazolidinones: Represented by terizidone’s 3-Isoxazolidinone core
  • Azo Pyridines: From phenazopyridine’s 3-(phenylazo)-2,6-pyridinediamine structure The compound’s registry number is 78891-95-9 (CAS Type 1 Name), and its systematic IUPAC designation is 4,4'-(1,4-phenylenebis(methylidynenitrilo))bis-3-Isoxazolidinone, mixed with 3-(phenylazo)-2,6-pyridinediamine (1:1) .

Table 1: Component-Specific Chemical Profiles

ComponentMolecular FormulaCAS RegistryPrimary Role
TerizidoneC₁₄H₁₆N₄O₄256-36-4Antimicrobial
PhenazopyridineC₁₁H₁₁N₅94-78-0Urinary Analgesic

Table 2: Urovalidin Nomenclature Systems

Identifier TypeDesignation
MeSH Unique IDC009636
RDF Identifierhttp://id.nlm.nih.gov/mesh/C009636
Previous IndexingOxazoles (1974–1975), Phenazopyridine (1974–1975)

Historical Development and Early Research Milestones

Urovalidin emerged in the early 1970s as a therapeutic innovation targeting multidomain UTI management. Key milestones include:

  • 1973: First documented pharmacological studies published in Ceskoslovenska Pediatrie (now Ceská Pediatrie), establishing its efficacy as a combination drug . This foundational research highlighted its dual mechanism—terizidone for broad-spectrum pathogen inhibition and phenazopyridine for rapid symptomatic relief.
  • 1974: Formal indexing in medical chemical databases under MeSH, reflecting recognition of its novel isoxazole/azo-pyridine hybrid structure . Early clinical documentation by Bracco Pharmaceuticals detailed its applications across nephrology, urology, gynecology, pediatrics, and radiology [2].
  • 1970s–1980s: Bracco’s archival records show extensive international research collaborations. Trade journals and advertising materials from this era emphasized its role in treating "urinary infections with broad spectrum of action and analgesic action with excellent tolerability" [2] [3]. These studies positioned Urovalidin as distinct from single-agent antibiotics due to its multifactorial approach.

Properties

CAS Number

78891-95-9

Product Name

Urovalidin

IUPAC Name

4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one;3-phenyldiazenylpyridine-2,6-diamine

Molecular Formula

C25H25N9O4

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C14H14N4O4.C11H11N5/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20;12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20);1-7H,(H4,12,13,14)

InChI Key

LIFZENVRAZTZCX-UHFFFAOYSA-N

SMILES

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

Synonyms

Urovalidin

Canonical SMILES

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.